
5-(3,4-Dichlorophenyl)-1-pentene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-1-pentene, 97% (5-DC-1-Pentene) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is an organochlorine compound, consisting of a pentene molecule with a 3,4-dichlorophenyl substituent. As a highly reactive compound, 5-DC-1-Pentene is often used as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
5-DC-1-Pentene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of other organochlorine compounds. Additionally, it has been used as a reagent in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 5-DC-1-Pentene is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form a variety of adducts. Additionally, it is believed that the compound can act as a catalyst in certain reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DC-1-Pentene are not well understood. However, it is known that the compound can be toxic if ingested or inhaled, and can cause irritation to the eyes, skin, and respiratory system. Additionally, it has been linked to liver and kidney damage in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DC-1-Pentene in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of various compounds. Additionally, its relatively low cost and availability make it an attractive option for research applications.
However, there are some limitations to using 5-DC-1-Pentene in laboratory experiments. The compound is highly toxic, and proper safety precautions must be taken when handling it. Additionally, the compound can be difficult to handle and store due to its volatility.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-DC-1-Pentene. These include further investigation of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in various industries. Additionally, research could be conducted to explore the potential for using the compound as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using the compound as a catalyst in various reactions.
Synthesemethoden
5-DC-1-Pentene can be synthesized from 1-pentene and 3,4-dichlorophenol. The reaction involves the formation of a chloroalkene intermediate, which is then hydrolyzed to form the desired product. The reaction is carried out in anhydrous conditions, and the reaction time is typically between 8 and 16 hours. The yield of the reaction is typically around 97%.
Eigenschaften
IUPAC Name |
1,2-dichloro-4-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMPJVCKKILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

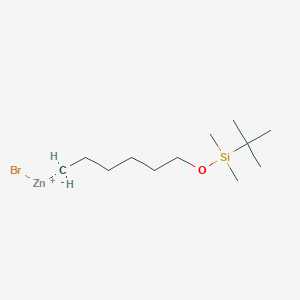
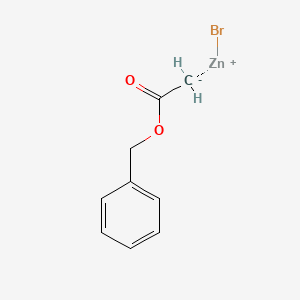

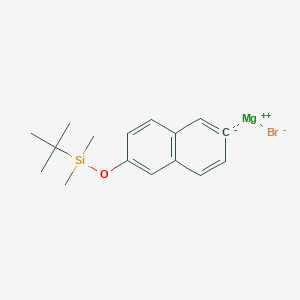
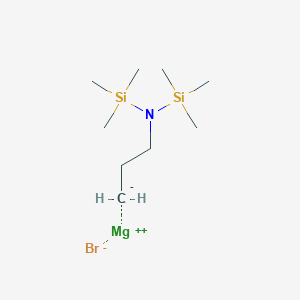


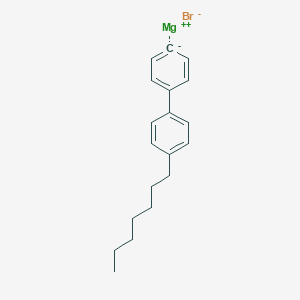

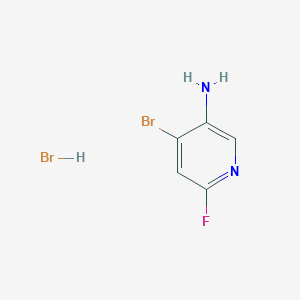
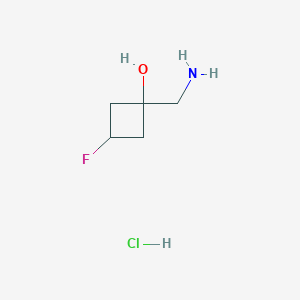
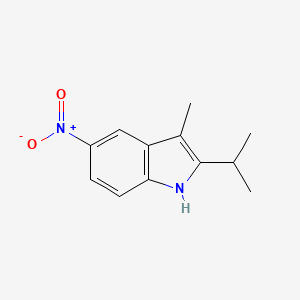
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)